6-(ethanesulfonyl)-4-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Descripción
The structure comprises:
- 1,4-Benzoxazin-3-one core: A bicyclic system with oxygen and nitrogen atoms, contributing to rigidity and hydrogen-bonding capacity.
- Ethanesulfonyl group at position 6: Enhances polarity and metabolic stability compared to non-sulfonated analogs.
- Substituted 1,2,4-oxadiazole moiety: Linked via a methyl group at position 4, featuring a 4-(propan-2-yloxy)phenyl substituent. This group may improve lipophilicity and receptor interactions.
For example, describes the synthesis of benzoxazine acetates with oxadiazole groups via nucleophilic substitution or esterification . The ethanesulfonyl group likely originates from sulfonation or alkylation reactions, as seen in using K₂CO₃ and DMF for functionalization .
Potential Applications: Benzoxazinones are explored for antimicrobial, anticancer, and CNS-targeting activities.
Propiedades
IUPAC Name |
6-ethylsulfonyl-4-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-4-32(27,28)17-9-10-19-18(11-17)25(21(26)13-29-19)12-20-23-22(24-31-20)15-5-7-16(8-6-15)30-14(2)3/h5-11,14H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVDATAQGCCSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogs and Key Features
The following table compares the target compound with structurally related derivatives:
Pharmacological Activity and SAR Insights
- Role of the 1,4-Benzoxazin-3-one Core: highlights that substituents at position 4 (e.g., propanoyl-piperazine) enhance serotonin receptor affinity, suggesting the target compound’s oxadiazole-methyl group may similarly modulate receptor interactions .
- Ethanesulfonyl vs. Phenylsulfonyl : The target’s smaller ethanesulfonyl group (vs. phenylsulfonyl in ) may reduce steric hindrance, improving solubility and target binding .
- Oxadiazole vs. Triazole Moieties : Oxadiazoles (as in the target and ) exhibit greater metabolic stability than triazoles () due to reduced susceptibility to enzymatic cleavage .
Physicochemical Properties
- Lipophilicity : The 4-(propan-2-yloxy)phenyl group on the oxadiazole may counterbalance the sulfonyl group’s polarity, optimizing membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
